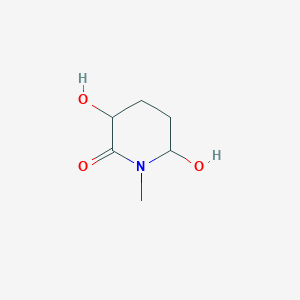
3,6-Dihydroxy-1-methylpiperidin-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3,6-Dihydroxy-1-methylpiperidin-2-one is a chemical compound that belongs to the class of piperidinones Piperidinones are six-membered heterocyclic compounds containing a nitrogen atom and a carbonyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,6-Dihydroxy-1-methylpiperidin-2-one can be achieved through several methods. One common approach involves the use of commercially available starting materials such as D-phenylglycinol and delta-valerolactone. The synthesis typically involves the following steps:
Alkylation: The hydroxyl group of D-phenylglycinol can be protected or unprotected during the alkylation process, which involves the use of s-butyllithium (s-BuLi) as a reagent. This step leads to the formation of an intermediate compound.
Cyclization: The intermediate compound undergoes cyclization to form the piperidinone ring structure.
Deprotection: If the hydroxyl group was protected during the alkylation step, it is deprotected to yield the final product, this compound.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance the efficiency and yield of the compound.
Chemical Reactions Analysis
Types of Reactions
3,6-Dihydroxy-1-methylpiperidin-2-one can undergo various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form ketones or aldehydes.
Reduction: The carbonyl group can be reduced to form alcohols.
Substitution: The hydroxyl groups can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Reagents such as thionyl chloride (SOCl2) and phosphorus tribromide (PBr3) can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of alcohols.
Substitution: Formation of substituted piperidinone derivatives.
Scientific Research Applications
3,6-Dihydroxy-1-methylpiperidin-2-one has several scientific research applications:
Medicinal Chemistry: It serves as a building block for the synthesis of various bioactive molecules, including potential drugs for treating diseases such as inflammatory bowel disease and neurodegenerative disorders.
Organic Synthesis: It is used as an intermediate in the synthesis of complex organic molecules.
Pharmaceutical Industry: The compound is utilized in the development of new pharmaceuticals due to its versatile chemical properties.
Mechanism of Action
The mechanism of action of 3,6-Dihydroxy-1-methylpiperidin-2-one depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity and leading to therapeutic effects. The exact pathways involved can vary based on the specific bioactive molecule derived from this compound .
Comparison with Similar Compounds
Similar Compounds
3-Hydroxy-1-methylpiperidin-2-one: Similar structure but with one hydroxyl group.
3,5-Dihydroxy-1-methylpiperidin-2-one: Similar structure with hydroxyl groups at different positions.
Uniqueness
3,6-Dihydroxy-1-methylpiperidin-2-one is unique due to the specific positioning of its hydroxyl groups, which can influence its reactivity and interactions with other molecules. This unique structure makes it a valuable intermediate in the synthesis of specific bioactive compounds .
Properties
CAS No. |
849927-01-1 |
|---|---|
Molecular Formula |
C6H11NO3 |
Molecular Weight |
145.16 g/mol |
IUPAC Name |
3,6-dihydroxy-1-methylpiperidin-2-one |
InChI |
InChI=1S/C6H11NO3/c1-7-5(9)3-2-4(8)6(7)10/h4-5,8-9H,2-3H2,1H3 |
InChI Key |
PMKUPUASUWCTRD-UHFFFAOYSA-N |
Canonical SMILES |
CN1C(CCC(C1=O)O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Benzyl 2-methyl-2-[(pyridin-2-yl)oxy]propanoate](/img/structure/B14188789.png)
![[2-(Octadecylsulfanyl)ethyl]phosphonic acid](/img/structure/B14188792.png)
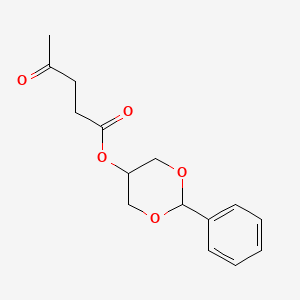
![Pyrazolo[1,5-a]pyrimidine-3-carbonitrile, 5-methyl-7-(2-propenylamino)-](/img/structure/B14188810.png)
![1H-Indene, 6-(4-ethenylphenyl)-3-[2-(1H-inden-3-yl)ethyl]-](/img/structure/B14188821.png)
phosphane}](/img/structure/B14188825.png)
![Ethyl [1-(2-aminoethyl)-3,5-dimethyl-1H-pyrazol-4-yl]acetate](/img/structure/B14188832.png)
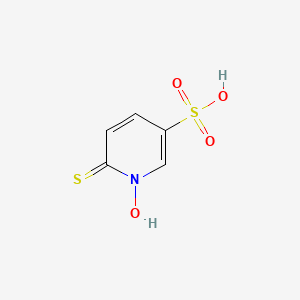
![N-[3-Hydroxy-5-(trifluoromethyl)phenyl]benzamide](/img/structure/B14188845.png)
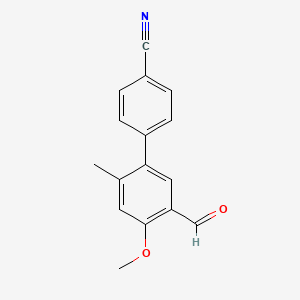
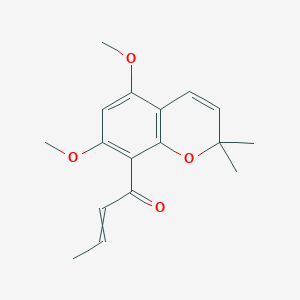
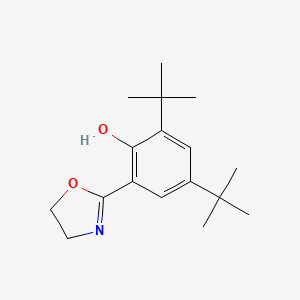
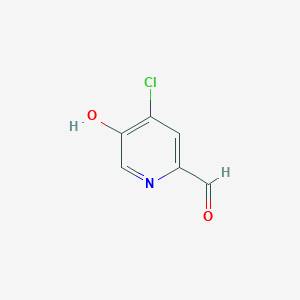
![2-[(1-Benzylpiperidin-4-yl)amino]pyridine-3-carbonitrile](/img/structure/B14188877.png)
